Structural Determinants of Orexin Receptor Antagonism: N-Butyl vs. N-Methyl Scaffolds
The patent class disclosing sulfonylamino-acetamide orexin receptor antagonists establishes that the N-alkyl residue critically modulates potency. While no direct IC50 data for CAS 1356817-46-3 has been publicly deposited, the patent specification indicates that N-butyl substitution (as presented by CAS 1356817-46-3) can confer orexin-2 receptor antagonism with IC50 values in the low micromolar to sub-micromolar range, based on analogous examples with varying N-substituents [1]. In contrast, marketed orexin antagonists such as suvorexant possess a more complex heterocyclic architecture, making CAS 1356817-46-3 a simpler fragment-like probe for target engagement studies. This structural simplicity may translate into lower molecular weight (310.41 g/mol vs. 450–550 g/mol for typical clinical candidates) and potentially improved ligand efficiency metrics.
| Evidence Dimension | Predicted target engagement (orexin-2 receptor) and ligand efficiency |
|---|---|
| Target Compound Data | Molecular weight: 310.41 g/mol; N-butyl substituted sulfonylamino-acetamide scaffold |
| Comparator Or Baseline | Suvorexant (MK-4305) data: MW ~450.4 g/mol; clinical orexin antagonist. N-methyl or N-ethyl acetamide analogs: variable potency (specific IC50 data not publicly available for direct comparison) |
| Quantified Difference | Approximately 30% lower molecular weight compared to clinical orexin antagonists; predicted improved ligand efficiency but unconfirmed. |
| Conditions | Patent-inferred SAR; no head-to-head in vitro pharmacology publicly available. |
Why This Matters
For procurement in fragment-based or ligand efficiency-optimized drug discovery, the lower molecular weight of CAS 1356817-46-3 may be preferred over heavier clinical candidates, assuming comparable target engagement.
- [1] Actelion Pharmaceuticals Ltd. Sulfonylamino-acetic acid derivatives and their use as orexin receptor antagonists. Patent CA 2498091 A1. View Source
